

A Technical Guide to Benzeneethanol-d5 for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Benzeneethanol-d5

Cat. No.: B127560

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Introduction

Benzeneethanol-d5, also known as 2-Phenylethanol-d5 or Phenethyl alcohol-d5, is a deuterated analog of phenethyl alcohol. Its chemical formula is $C_6D_5CH_2CH_2OH$, and it has a molecular weight of approximately 127.20 g/mol. The CAS number for this compound is 35845-63-7. In the scientific community, particularly in the fields of pharmacology, toxicology, and drug metabolism studies, **Benzeneethanol-d5** serves as a valuable internal standard for the quantification of its non-deuterated counterpart, phenethyl alcohol, and related compounds. Its use in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) allows for precise and accurate measurements in complex biological matrices. This guide provides an in-depth overview of the commercial availability, technical specifications, and applications of **Benzeneethanol-d5**.

Commercial Suppliers and Product Specifications

Benzeneethanol-d5 is commercially available from several reputable suppliers specializing in stable isotope-labeled compounds. While specific product details may vary by lot, the following table summarizes typical quantitative data and supplier information. Researchers are advised to consult the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.

| Supplier | Product Name(s) | Typical Chemical Purity | Typical Isotopic Enrichment (atom % D) | Available Quantities |
|----------------------------------|----------------------|---|--|----------------------|
| Sigma-Aldrich (Merck) | 2-Phenyl-d5-ethanol | ≥98% (CP) | ≥98 | Contact for details |
| C/D/N Isotopes Inc. | 2-Phenyl-d5-ethanol | ≥98% | 98 | 0.5 g, 1 g |
| LGC Standards | Phenethyl Alcohol-d5 | High Purity | High Enrichment | Contact for details |
| Toronto Research Chemicals (TRC) | Phenethyl Alcohol-d5 | High Purity | High Enrichment | Contact for details |
| MedChemExpress (MCE) | 2-Phenylethanol-d5 | Analytical/ACS, Pharma, Purified, Technical | Not specified | 0.001 kg - 5 kg |
| Aschem GmbH | Phenethyl Alcohol-d5 | Min. 98% | Not specified | Min. 1 kg |

Note: This data is representative. For precise, lot-specific information, please refer to the supplier's Certificate of Analysis.

Experimental Protocols

The primary application of **Benzeneethanol-d5** is as an internal standard in stable isotope dilution analysis. Below are representative experimental protocols for its use in LC-MS/MS and GC-MS for the quantification of phenethyl alcohol in a biological matrix.

Protocol 1: Quantification of Phenethyl Alcohol in Plasma using LC-MS/MS

1. Sample Preparation:

- To 100 µL of plasma sample, add 10 µL of **Benzeneethanol-d5** internal standard solution (concentration to be optimized based on expected analyte levels).
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

- Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient tailored to the specific analyte and column.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- Ionization: Electrospray ionization (ESI) in positive mode.
- MRM Transitions:
- Phenethyl alcohol: $[M+H]^+ \rightarrow$ fragment ion (e.g., m/z 123 \rightarrow 105)
- **Benzeneethanol-d5**: $[M+H]^+ \rightarrow$ fragment ion (e.g., m/z 128 \rightarrow 110)

3. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
- Determine the concentration of phenethyl alcohol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Analysis of Volatile Compounds including Phenethyl Alcohol by GC-MS

1. Sample Preparation (Headspace or Liquid Injection):

- For headspace analysis, place a known volume of the sample (e.g., biological fluid) in a headspace vial. Add a known amount of **Benzeneethanol-d5**.

- For liquid injection, perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., dichloromethane). Add **Benzeneethanol-d5** to the extract.

2. GC-MS Conditions:

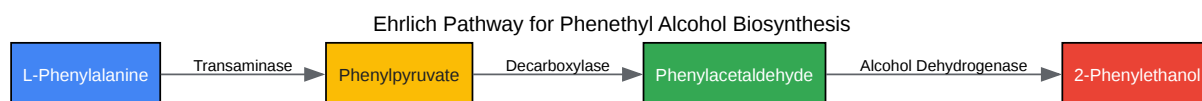
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m).
- Carrier Gas: Helium at a constant flow rate.
- Inlet Temperature: 250°C.
- Oven Program: An optimized temperature program to separate the analytes of interest.
- Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
- Ionization: Electron ionization (EI) at 70 eV.
- Acquisition Mode: Selected ion monitoring (SIM) or full scan.
- Monitored Ions:
 - Phenethyl alcohol: Specific m/z values from its mass spectrum (e.g., m/z 91, 122).
 - Benzeneethanol-d5**: Specific m/z values from its mass spectrum (e.g., m/z 96, 127).

3. Data Analysis:

- Similar to the LC-MS/MS protocol, create a calibration curve based on the peak area ratios of the analyte to the internal standard and quantify the analyte in the samples.

Signaling Pathways and Experimental Workflows

Benzeneethanol-d5 is instrumental in studies involving the metabolic pathways of phenethyl alcohol. One such key pathway is the Ehrlich pathway, which is responsible for the biosynthesis of fusel alcohols, including phenethyl alcohol, from amino acids in yeast and other microorganisms.

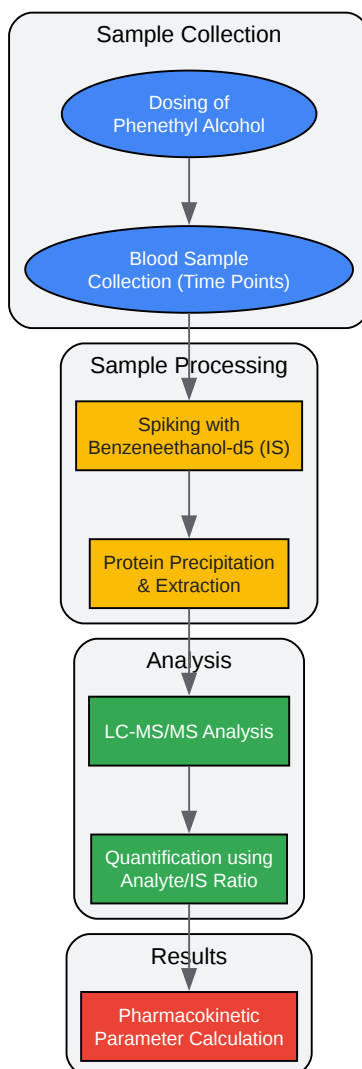


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Caption: The Ehrlich pathway illustrating the conversion of L-phenylalanine to 2-phenylethanol.

A typical experimental workflow for a pharmacokinetic study utilizing **Benzeneethanol-d5** as an internal standard is depicted below. This workflow highlights the critical role of the deuterated standard in ensuring accurate quantification throughout the analytical process.

Pharmacokinetic Study Workflow with Deuterated Internal Standard



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Caption: A typical workflow for a pharmacokinetic study using a deuterated internal standard.

Conclusion

Benzeneethanol-d5 is an indispensable tool for researchers and professionals in drug development and related fields. Its use as an internal standard provides the necessary

accuracy and precision for the quantification of phenethyl alcohol in complex matrices. This guide has provided an overview of its commercial availability, typical specifications, and detailed experimental protocols and workflows. By leveraging this information, researchers can effectively incorporate **Benzeneethanol-d5** into their analytical methodologies to achieve robust and reliable results.

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